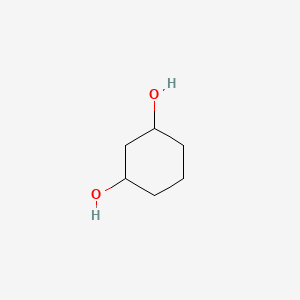

trans-1,3-Cyclohexanediol

Übersicht

Beschreibung

Trans-1,3-Cyclohexanediol is a chemical compound that is part of a family of diols with the cyclohexane backbone. It is a diastereoisomer of cyclohexanediol, where the hydroxyl groups are located on the first and third carbon atoms in a trans configuration across the cyclohexane ring. This compound and its derivatives are of interest due to their potential applications in various fields, including the synthesis of glycomimetics, coordination polymers, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of trans-1,3-Cyclohexanediol and its derivatives has been explored through various methods. One approach involves the stereoselective synthesis of diastereoisomeric dicarboxy-cyclohexanediols, which can mimic vicinally disubstituted monosaccharides . Another method includes the oxidation of cyclohexene with hydrogen peroxide catalyzed by a diselane compound, providing a practical route to trans-1,2-cyclohexanediol . Additionally, the synthesis of trans-1,4-cyclohexanedisulfonic acid from a cis/trans-mixture of 1,4-cyclohexanediol has been reported, leading to the formation of a metal–organic coordination polymer .

Molecular Structure Analysis

The molecular structure of trans-1,3-Cyclohexanediol and related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, the conformational equilibria of trans diesters of 1,4-cyclohexanediol were investigated by low-temperature 1H NMR spectroscopy, revealing the influence of hyperconjugation and steric effects on the stability of different conformers . The self-association behavior of 1,2-cyclohexanediols was also examined, showing differences between cis and trans isomers .

Chemical Reactions Analysis

Trans-1,3-Cyclohexanediol can participate in various chemical reactions due to its functional hydroxyl groups. It can form complexes with metals, as demonstrated by the copper complexation used to separate cis- and trans-1,3-cyclohexanediol isomers . The compound also serves as a precursor for further chemical modifications, such as the synthesis of diaminocyclohexanes, which have been studied for their antitumor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1,3-Cyclohexanediol and its isomers have been characterized through experimental and computational studies. Infrared spectroscopy has been used to study phase transitions and the role of hydrogen bonding in both solid and liquid phases of the isomers . The advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over standard glassware have been highlighted, with benefits including faster reaction rates and higher purity of the product . Additionally, the polymerization behavior of diisocyanatocyclohexane isomers has been investigated, revealing differences in the thermal stability and structure of the resulting polymers .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Catalytic System Efficiency : trans-1,3-Cyclohexanediol contributes to the efficiency of a Cu-catalytic system. It's less effective than its cis counterpart but still plays a role in Cu-catalyzed cross-coupling reactions, enabling the synthesis of important biologically active compounds (Kabir et al., 2010).

Synthesis and Chemical Transformations

- Oxidation of Cyclohexene : A study detailed a method to convert cyclohexene to trans-1,2-cyclohexanediol, demonstrating its potential in practical industrial production due to its atom-economic properties and clean procedures (Yu et al., 2014).

- Molecular Recognition : trans-1,3-Cyclohexanediol's affinity in molecular interactions was studied, highlighting its potential in understanding stereochemical and regiochemical interactions (Kikuchi et al., 1991).

Industrial and Practical Synthesis

- Synthesis in Microreactors : The synthesis of trans-1,2-cyclohexanediol in microreactors was compared with traditional methods, showing benefits like faster reaction rates and higher purity product, which could influence industrial synthesis processes (Hartung et al., 2007).

Stereochemistry and Enantioselectivity

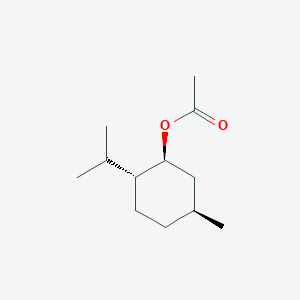

- Enzymatic Resolution : The enzymatic resolution and desymmetrization of cis-1,3-cyclohexanediol, which is chemically similar to trans-1,3-Cyclohexanediol, were investigated, providing insights into asymmetric transformations relevant for stereochemistry (Fransson et al., 2006).

Electrocatalysis

- Electrooxidation Studies : Research on the electrooxidation of trans-1,3-Cyclohexanediol isomers at a gold electrode offers insights into its electrochemical activity and potential applications in electrocatalysis (L̵uczak et al., 1994).

Polymorphism and Phase Transitions

- Polymorphism Studies : Investigations into the polymorphism of isomeric cyclohexanediols, including trans-1,3-Cyclohexanediol, provide valuable information on their crystalline structures and phase transitions, which are important for materials science applications (Bebiano et al., 2014).

Green Chemistry

- Eco-Friendly Oxidation Methods : A study demonstrated an eco-friendly method for the oxidation of cyclohexene to trans-1,2-cyclohexanediol, emphasizing the importance of sustainable practices in chemical synthesis (Rosatella et al., 2011).

Conformational Isomorphism

- Conformational Isomorphism : Research on trans-1,4-Cyclohexanediol's polymorphism revealed conformational isomorphism, where different conformers coexist in the same crystal structure, offering insights into molecular behavior and stability (Maria et al., 2010).

Spectroscopy and Mass Spectrometry

- Infrared Spectroscopy Studies : The study of trans-1,3-Cyclohexanediol isomers via infrared spectroscopy provided insights into their phase transitions and the role of hydrogen bonding, relevant for analytical chemistry (Leitão et al., 1999).

Co-crystal Structures

- Co-crystal Formation : The formation of co-crystals involving trans-1,3-Cyclohexanediol was investigated, highlighting its potential in crystal engineering and pharmaceutical applications (Thorey et al., 2010).

Additional Applications

- Separation and Purification : A study focused on the separation and purification of trans-1,3-Cyclohexanediol, offering valuable methodologies for its isolation in high purity, crucial for its use in various applications (Deng-gao, 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1R,3R)-cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGYIOTPQVQJR-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1,3-Cyclohexanediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

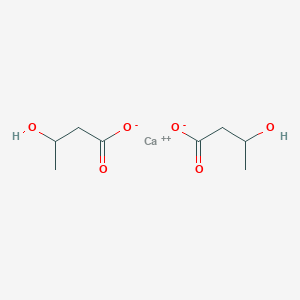

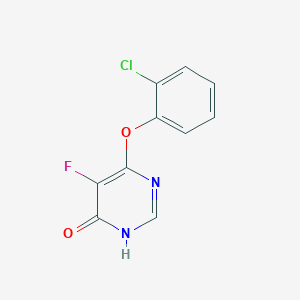

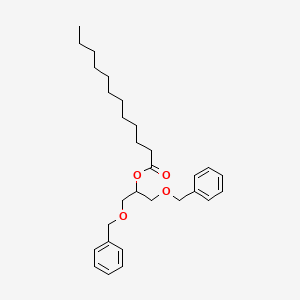

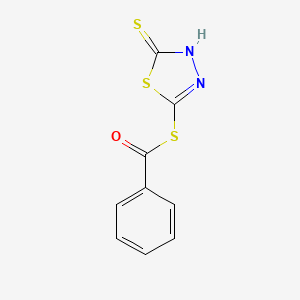

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.